molecular formula C17H29N5O7S2 B14250947 L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine CAS No. 375818-56-7

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine

Cat. No.: B14250947
CAS No.: 375818-56-7
M. Wt: 479.6 g/mol
InChI Key: FVENNCCZDWQFBH-HTFCKZLJSA-N
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Description

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is a peptide compound composed of five amino acids: cysteine, alanine, serine, proline, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. For example, the thiol groups in cysteine residues can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-cysteine: A dipeptide composed of alanine and cysteine.

    L-Cysteinyl-L-alanyl-L-seryl-L-prolyl: A similar peptide lacking one cysteine residue.

Uniqueness

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is unique due to the presence of two cysteine residues, which allows for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity.

Properties

CAS No.

375818-56-7

Molecular Formula

C17H29N5O7S2

Molecular Weight

479.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H29N5O7S2/c1-8(19-14(25)9(18)6-30)13(24)20-10(5-23)16(27)22-4-2-3-12(22)15(26)21-11(7-31)17(28)29/h8-12,23,30-31H,2-7,18H2,1H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

FVENNCCZDWQFBH-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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